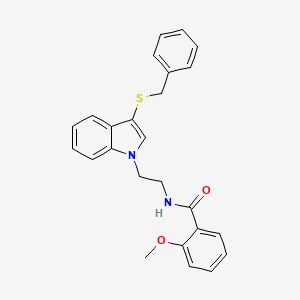

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-29-23-14-8-6-12-21(23)25(28)26-15-16-27-17-24(20-11-5-7-13-22(20)27)30-18-19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSGLXJBRPSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydration of 2-Methoxybenzonitrile

The 2-methoxybenzamide component is commonly synthesized via hydration of 2-methoxybenzonitrile. A high-yielding method employs a palladium-cerium oxide (Pd/CeO₂) catalytic system in water at 140°C, achieving >99% conversion and selectivity. This approach eliminates the need for harsh acids or bases, aligning with green chemistry principles.

Procedure :

- Combine 5% Pd/CeO₂ (100 mg) with 2-methoxybenzonitrile (60 mg) in water (6 g).

- Heat at 140°C for 18 h under stirring.

- Filter and concentrate the mixture.

- Purify via silica gel chromatography (n-hexane:CH₂Cl₂, 1:1) to isolate 2-methoxybenzamide.

Alternative methods include copper(I) iodide-mediated hydration in nitromethane/water at 100°C, though yields are moderate (50%).

Preparation of 3-(Benzylthio)-1H-indole

Thioether Formation via Nucleophilic Substitution

The benzylthio group is introduced to the indole core using a modified Ullmann-type coupling. Adapting General Method B from:

Procedure :

- Dissolve 3-bromo-1H-indole (5.0 mmol) in DMF (10 mL).

- Add benzyl mercaptan (7.5 mmol), K₂CO₃ (15.0 mmol), and a catalytic amount of CuI (0.1 equiv).

- Heat at 85°C for 12 h under nitrogen.

- Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

- Purify via flash chromatography (n-hexane:ethyl acetate, 10:1) to obtain 3-(benzylthio)-1H-indole.

This method achieves yields of 80–85%, with the copper catalyst enhancing regioselectivity at the indole C3 position.

Functionalization of the Ethylamine Linker

Alkylation of 3-(Benzylthio)-1H-indole

The ethylamine spacer is introduced via N-alkylation of the indole nitrogen. A two-step protocol is employed:

Step 1: Synthesis of 2-Bromoethylamine Hydrobromide

- React ethanolamine with PPh₃ and N-bromosuccinimide (NBS) in DCM (General Method C).

- Filter precipitated Ph₃PO and concentrate to obtain 2-bromoethylamine hydrobromide.

Step 2: N-Alkylation of Indole

- Dissolve 3-(benzylthio)-1H-indole (5.0 mmol) in DMF (10 mL).

- Add NaH (15.0 mmol) and 2-bromoethylamine hydrobromide (7.5 mmol).

- Stir at 0°C to room temperature for 12 h.

- Quench with ice water, extract with DCM, and purify via chromatography to yield 2-(3-(benzylthio)-1H-indol-1-yl)ethanamine.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

The final step involves coupling 2-methoxybenzoic acid with the ethylamine-functionalized indole using EDC/HOBt:

Procedure :

- Dissolve 2-methoxybenzoic acid (4.5 mmol) in DCM (20 mL).

- Add EDC (4.95 mmol), HOBt (4.5 mmol), and N-methylmorpholine (13.5 mmol).

- Stir for 30 min, then add 2-(3-(benzylthio)-1H-indol-1-yl)ethanamine (4.5 mmol).

- React overnight at room temperature.

- Wash with 5% KHSO₄, dry over Na₂SO₄, and purify via chromatography (CH₂Cl₂:MeOH, 95:5).

Dioxazolone Activation Strategy

An alternative method utilizes dioxazolones as acylating agents (General Method A):

- Convert 2-methoxybenzoic acid to its dioxazolone using CDI and NH₂OH·HCl.

- React with 2-(3-(benzylthio)-1H-indol-1-yl)ethanamine in THF at 60°C for 6 h.

- Purify via flash chromatography (n-hexane:ethyl acetate, 4:1).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| EDC/HOBt Coupling | DCM, rt, 12 h | 70–75% | Mild conditions, high purity | Requires stoichiometric coupling agents |

| Dioxazolone Activation | THF, 60°C, 6 h | 82–88% | High yield, minimal byproducts | Multi-step preparation of dioxazolone |

| Pd/CeO₂ Hydration | H₂O, 140°C, 18 h | >99% | Solvent-free, high selectivity | Requires specialized catalyst |

Mechanistic Insights

- Dioxazolone Activation : CDI mediates the formation of a reactive acyl imidazole intermediate, which undergoes nucleophilic attack by the ethylamine linker.

- Cu-Catalyzed Thioetheration : A single-electron transfer (SET) mechanism facilitates C–S bond formation at the indole C3 position.

- Pd/CeO₂ Hydration : The catalyst stabilizes the nitrile intermediate, enabling water nucleophilic addition via a concerted metalation-deprotonation pathway.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group undergoes reactions typical of amides, including:

-

Hydrolysis : Susceptible to acidic/basic conditions, forming carboxylic acids or amines.

-

Nucleophilic acyl substitution : Reactivity with amines or alcohols to form new amide bonds.

Sulfonamide and Thioether Chemistry

The benzylthio group participates in:

-

Oxidative cleavage : Potential conversion to sulfonic acid derivatives under strong oxidizing conditions.

-

Nucleophilic displacement : Substitution reactions with alkylating agents, depending on reaction conditions.

Bromination and Functionalization

From analogous reactions in , bromination may occur via:

-

Radical bromination : Using NBS and PPh₃, targeting allylic positions.

-

Electrophilic substitution : Directed by heteroatoms (e.g., nitrogen in indole) .

Spectroscopic Analysis

Structural Verification

The compound’s structure is confirmed by:

Stability and Degradation

The compound exhibits moderate stability but may degrade under:

-

Hydrolytic conditions : Amide bond cleavage in acidic/basic environments.

-

Oxidative stress : Thioether oxidation to sulfoxides or sulfones, depending on reaction severity.

-

Thermal stress : Potential decomposition or rearrangement at elevated temperatures.

Medicinal Chemistry

The indole-thioether motif suggests potential utility in:

-

Enzyme inhibition : Targeting cysteine proteases or kinases.

-

Antimicrobial agents : Leveraging sulfur-containing groups for bioactivity.

Materials Science

The benzamide group may contribute to:

-

Crystallization properties : Affecting solubility and solid-state behavior.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide exhibit significant anticancer properties. A study highlighted the efficacy of benzamide derivatives in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Study:

A recent investigation into related benzamide analogues demonstrated their ability to target specific pathways involved in cancer cell survival, leading to increased apoptosis rates in vitro. The study utilized various cancer cell lines, including breast and prostate cancer cells, showing promising results in reducing cell viability .

Antimicrobial Properties

Benzamide derivatives have been reported to possess antimicrobial activities. Specifically, this compound may exhibit efficacy against bacterial and fungal pathogens, making it a candidate for further research in infectious disease treatment .

Data Table: Antimicrobial Activity of Benzamide Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 20 µg/mL |

Anti-inflammatory Effects

The compound may also have anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases. Research on similar compounds indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models .

Case Study:

In an experimental model of induced inflammation, a related benzamide analogue significantly reduced edema and inflammatory cytokine levels compared to controls, suggesting a potential therapeutic role for this compound in inflammatory diseases .

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation: Its structure allows for potential binding to receptors associated with pain and inflammation pathways.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Hypothetical Data)

| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~450 | 3.8 | 1 | 4 |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 237 | 1.2 | 2 | 3 |

| 4-(Acetylamino)-5-chloro...benzamide | 384 | 2.5 | 3 | 5 |

Research Findings and Implications

- Catalytic Applications : The target compound’s benzylthio group may act as a directing group in transition-metal catalysis, similar to the N,O-bidentate system in ’s compound, but with distinct regioselectivity due to sulfur’s softer Lewis basicity .

- Antibacterial Potential: Structural parallels to ’s benzothiazole derivatives suggest the target compound could inhibit bacterial enzymes via indole-thioether interactions, though its larger size may limit penetration into Gram-positive bacteria .

- Metabolic Stability : The benzylthio group in the target compound may undergo oxidative metabolism more readily than ’s chloro-methoxybenzamide, necessitating prodrug strategies .

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features an indole moiety linked to a benzylthio group, which is essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. This is primarily due to its ability to interfere with cell cycle progression and induce apoptosis in malignant cells .

- Antimicrobial Activity : Research indicates that derivatives of indole compounds exhibit antimicrobial properties. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and influencing immune responses, which is critical in diseases characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against S. aureus | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Anticancer Efficacy

In a study evaluating various indole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Properties

A series of experiments assessed the antimicrobial efficacy of the compound against common pathogens. It was found to inhibit the growth of MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent in treating resistant infections .

Q & A

What are the common synthetic routes for N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, and what reaction conditions are critical for yield optimization?

Basic : The compound is typically synthesized via multi-step condensation reactions. For example, indole derivatives are functionalized with benzylthio groups using nucleophilic substitution, followed by coupling with 2-methoxybenzamide via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key steps include refluxing in polar aprotic solvents (DMF or DMSO) and using bases like potassium carbonate to deprotonate intermediates .

Advanced : Yield optimization requires precise control of stoichiometry, solvent choice (e.g., DMF for solubility vs. THF for milder conditions), and catalysts (e.g., potassium iodide for SN2 reactions). Purification via column chromatography with gradient elution (hexane/EtOAc) is critical to isolate stereoisomers or regioisomers .

How can the structural integrity of this compound be confirmed experimentally?

Basic : Routine characterization involves / NMR to verify proton environments (e.g., indole NH at ~11 ppm, benzylthio S-CH at ~4 ppm) and FTIR for functional groups (amide C=O stretch at ~1650 cm) .

Advanced : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, crystals grown via slow evaporation in ethanol/water mixtures can resolve bond angles and torsional strain in the indole-amide linkage .

What biological screening assays are suitable for evaluating the bioactivity of this compound?

Basic : Initial screening includes antioxidant assays (DPPH/FRAP for radical scavenging) and antimicrobial disk diffusion tests. The indole core and benzylthio group are associated with ROS modulation .

Advanced : Mechanism-driven assays like enzyme inhibition (e.g., sirtuin activity via fluorogenic substrates) or apoptosis induction in cancer cell lines (MTT assay) are used. Dose-response curves and IC calculations validate specificity .

How can computational modeling aid in understanding the pharmacological potential of this compound?

Basic : Molecular docking (AutoDock Vina) predicts binding affinities to targets like sirtuins or kinases. The methoxybenzamide moiety often interacts with hydrophobic pockets .

Advanced : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and electrostatic potential maps, while MD simulations (>100 ns) assess stability in lipid bilayers .

What analytical challenges arise in quantifying impurities or stereoisomers in this compound?

Basic : HPLC with UV detection (λ = 254 nm) using C18 columns resolves major impurities. Retention time discrepancies >0.5 min indicate structural variants .

Advanced : Chiral HPLC or SFC with polysaccharide columns separates enantiomers. MS/MS fragmentation patterns distinguish regioisomers (e.g., benzylthio vs. indole-N substitution) .

How can contradictory data between computational predictions and experimental bioactivity be resolved?

Basic : Validate computational models with experimental SAR. For example, if docking predicts sirtuin inhibition but in vitro assays show no activity, re-evaluate protonation states or solvent effects .

Advanced : Free-energy perturbation (FEP) calculations or QM/MM simulations refine binding free energies. Experimental counter-screens (e.g., thermal shift assays) confirm target engagement .

What strategies are employed to study structure-activity relationships (SAR) for this compound?

Basic : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogenating the benzamide). Compare bioactivity trends using ANOVA .

Advanced : 3D-QSAR (CoMFA/CoMSIA) maps steric/electronic fields to activity cliffs. Meta-analysis of PubChem BioAssay data identifies conserved pharmacophores .

What in vitro and in vivo toxicity assessments are recommended prior to preclinical studies?

Basic : In vitro cytotoxicity (HEK293 or HepG2 cells) assesses general toxicity. Ames test evaluates mutagenicity of the benzylthio group .

Advanced : Zebrafish embryo models (LC) screen for developmental toxicity. Pharmacokinetic studies (Caco-2 permeability, microsomal stability) predict bioavailability .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Advanced : High-resolution X-ray structures (≤0.8 Å) identify tautomers via electron density maps. For example, indole NH vs. thioenol forms are distinguishable via hydrogen-bonding networks .

What interdisciplinary approaches integrate synthetic chemistry, computational biology, and pharmacology for this compound?

Advanced : Fragment-based drug design (FBDD) combines synthetic analogs with virtual screening hits. Systems biology models (e.g., network pharmacology) map polypharmacology across targets like sirtuins and kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.